molecular formula C17H22BFN2O2 B1406479 1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-92-1

1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Número de catálogo: B1406479
Número CAS: 1604036-92-1
Peso molecular: 316.2 g/mol
Clave InChI: AJEVLLYOWACSRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- features a pyrazole core substituted at the 1-position with a (5-fluoro-2-methylphenyl)methyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The dioxaborolan group enhances reactivity in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for pharmaceuticals and materials science . The fluorinated aromatic substituent improves metabolic stability and bioavailability, making this compound a candidate for drug discovery .

Propiedades

IUPAC Name

1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BFN2O2/c1-12-6-7-15(19)8-13(12)10-21-11-14(9-20-21)18-22-16(2,3)17(4,5)23-18/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEVLLYOWACSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701117409
Record name 1-[(5-Fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604036-92-1
Record name 1-[(5-Fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604036-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

1H-Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- , is a complex structure that incorporates a pyrazole ring and a dioxaborolane moiety. This article delves into its biological activity, highlighting its potential therapeutic applications based on recent studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H26BN3O2\text{C}_{19}\text{H}_{26}\text{B}\text{N}_{3}\text{O}_{2}

This structure features a pyrazole core linked to a fluorinated aromatic group and a boron-containing dioxaborolane.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), SKOV3 (ovarian cancer), and SKMEL28 (melanoma).
  • IC50 Values : The compound exhibited micromolar IC50 values against these cell lines, indicating significant antiproliferative effects .

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell LineIC50 (μM)
1H-Pyrazole DerivativeHeLa12.5
MCF715.3
SKOV310.8
SKMEL289.7

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2):

  • Inhibition Assay Results : The compound demonstrated selective inhibition of COX-2 with an IC50 value significantly lower than that of standard anti-inflammatory drugs like diclofenac .

Table 2: COX Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
1H-Pyrazole Derivative0.250.02

Antiviral Activity

Recent studies have explored the antiviral potential of pyrazole derivatives against SARS-CoV-2:

  • Viral Load Reduction : The compound showed significant reductions in viral RNA load within a short treatment duration .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Modifications on the aromatic rings and the presence of electron-withdrawing groups such as fluorine enhance their pharmacological profiles.

Key Findings:

  • Fluorination : The introduction of fluorine at the ortho position increased the potency against cancer cell lines.
  • Dioxaborolane Moiety : This component contributes to both stability and bioactivity through potential interactions with biological targets.

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Study on Anticancer Efficacy :
    • In vitro studies indicated that the pyrazole derivative effectively inhibited tumor growth in xenograft models.
    • Mechanistic studies suggested apoptosis induction via mitochondrial pathways.
  • Anti-inflammatory Mechanism :
    • In vivo models demonstrated reduced inflammation markers in treated groups compared to controls.
    • Histopathological evaluations confirmed decreased tissue damage associated with inflammatory responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related pyrazole derivatives containing dioxaborolan and fluorinated aryl groups, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties Reference
1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(dioxaborolan-2-yl)- (5-Fluoro-2-methylphenyl)methyl (1), dioxaborolan (4) C18H22BFN2O2 ~348.2 Drug discovery, cross-coupling reactions
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 2,3-Difluorobenzyl (1), methyl (3,5), dioxaborolan (4) C18H23BF2N2O2 348.2 Intermediate for agrochemicals
1-[[2-Fluoro-4-(dioxaborolan-2-yl)phenyl]methyl]pyrazole 2-Fluoro-4-boronylbenzyl (1), dioxaborolan (phenyl) C16H20BFN2O2 302.15 Materials science, fluorescence probes
3-(4-Fluorophenyl)-1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole 4-Fluorophenyl (3), methyl (1), dioxaborolan (4) C16H20BFN2O2 302.15 Anticancer research, kinase inhibition
1-Phenyl-5-(dioxaborolan-2-yl)-1H-pyrazole Phenyl (1), dioxaborolan (5) C15H19BN2O2 270.14 Polymer synthesis, ligand design

Key Differences and Implications

Substituent Effects on Reactivity :

  • The (5-fluoro-2-methylphenyl)methyl group in the target compound provides steric bulk and electronic modulation compared to simpler fluorophenyl or benzyl substituents. This enhances selectivity in cross-coupling reactions .
  • Dioxaborolan Position : Derivatives with boron at the 4-position (e.g., target compound) exhibit higher thermal stability than those at the 5-position (e.g., 1-Phenyl-5-(dioxaborolan-2-yl)-1H-pyrazole ), which are prone to hydrolysis .

Biological Activity: Fluorinated analogs like 3-(4-Fluorophenyl)-1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole (IC50 = 10.2 μM in antioxidant assays) demonstrate that fluorine placement significantly impacts bioactivity. The target compound’s 5-fluoro-2-methyl group may further optimize interactions with hydrophobic enzyme pockets .

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of 4-bromopyrazole with (5-fluoro-2-methylphenyl)methanol under basic conditions (K2CO3/DMF), similar to methods for 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole . Comparatively, 1-[[2-Fluoro-4-(dioxaborolan-2-yl)phenyl]methyl]pyrazole requires palladium-catalyzed borylation, a costlier step .

Métodos De Preparación

Synthesis of the Pyrazole Core

The pyrazole core is generally prepared by cyclocondensation of an appropriate hydrazine derivative with a β-dicarbonyl compound or its equivalent. For the target compound:

  • A substituted hydrazine or hydrazone bearing the 5-fluoro-2-methylbenzyl moiety is reacted with a β-ketoester or β-diketone to form the 1-substituted pyrazole ring.

  • Catalysts such as indium(III) chloride (InCl3) can be used to promote the cyclocondensation under mild conditions, often in alcoholic solvents and assisted by ultrasonic irradiation to improve yield and reduce reaction time.

Introduction of the Boronate Ester Group

The 4-position boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically introduced by:

  • Palladium-catalyzed Miyaura borylation : Starting from a 4-halopyrazole intermediate (e.g., 4-bromo or 4-iodopyrazole), reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and base yields the corresponding boronate ester.

  • Alternatively, direct C-H borylation of the pyrazole ring can be employed, although this requires specific catalysts and conditions to achieve regioselectivity at the 4-position.

Installation of the 1-[(5-fluoro-2-methylphenyl)methyl] Substituent

  • The 1-position substitution with the (5-fluoro-2-methylphenyl)methyl group is commonly achieved by N-alkylation of the pyrazole nitrogen using the corresponding benzyl halide or benzyl derivative under basic conditions.

  • Alkylation reactions are usually performed with alkyl halides (e.g., benzyl bromide or chloride) in the presence of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

Representative Synthetic Route Overview

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation Hydrazine derivative + β-dicarbonyl compound, InCl3 catalyst, EtOH, ultrasound, 40 °C Formation of 1-substituted pyrazole core
2 Halogenation at 4-position NBS or NCS (N-bromosuccinimide or N-chlorosuccinimide) 4-Halopyrazole intermediate
3 Miyaura borylation Bis(pinacolato)diboron, Pd catalyst, base (e.g., KOAc), solvent (e.g., dioxane), reflux Introduction of 4-boronate ester
4 N-Alkylation (5-fluoro-2-methylbenzyl) halide, base (K2CO3), DMF, room temp or mild heating Installation of 1-[(5-fluoro-2-methylphenyl)methyl] group

Detailed Research Findings and Data

  • Ultrasound-assisted cyclocondensation : InCl3-catalyzed one-pot synthesis of multi-substituted pyrazoles under ultrasonic irradiation significantly enhances yields (80–95%) and reduces reaction times to ~20 minutes at 40 °C, compared to conventional heating.

  • Palladium-catalyzed borylation : The Miyaura borylation reaction is well-established for introducing pinacol boronate esters on heteroaromatic rings, with yields typically ranging from 70% to 90%, depending on substrate and conditions.

  • N-Alkylation efficiency : Alkylation of pyrazole nitrogen with substituted benzyl halides proceeds smoothly under mild basic conditions, with minimal side reactions, yielding pure products suitable for further functionalization or application.

Summary Table of Preparation Methods

Preparation Stage Methodology Catalysts/Reagents Yield Range (%) Notes
Pyrazole ring formation Cyclocondensation Hydrazine, β-dicarbonyl, InCl3 80–95 Ultrasound irradiation improves yield
4-Position halogenation Electrophilic halogenation NBS or NCS 75–85 Precursor for borylation
Boronate ester formation Miyaura borylation Pd catalyst, bis(pinacolato)diboron 70–90 Regioselective at 4-position
N-Substitution N-Alkylation Benzyl halide, base (K2CO3) 80–90 Mild conditions, high selectivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazole derivatives containing dioxaborolan substituents?

  • Methodology : Pyrazole boronic esters are typically synthesized via cyclocondensation of β-keto esters with hydrazines, followed by boronation. For example, cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine in ethanol under reflux yields pyrazole intermediates . Subsequent Suzuki-Miyaura coupling or direct boronation using pinacol borane introduces the dioxaborolan group . Key reagents include DMF-DMA (for formylation) and POCl₃ (for activating carboxyl groups) .
  • Critical Step : Purification via column chromatography or recrystallization (e.g., DMF-EtOH mixtures) ensures ≥98% purity .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Techniques :

  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹¹B NMR for boronate groups) .
  • FTIR : Identify functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .
    • Cross-Verification : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

  • Catalytic Systems : Use Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C .
  • Key Parameters :

  • Molar Ratios : Maintain a 1:1.2 ratio of boronate to aryl halide.
  • Base Selection : K₂CO₃ or Cs₂CO₃ improves yields by stabilizing intermediates .
    • Challenges : Steric hindrance from the 5-fluoro-2-methylbenzyl group may require extended reaction times (24–48 hrs) .

Q. How do computational methods aid in understanding this compound’s reactivity and electronic properties?

  • DFT Studies : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the dioxaborolan group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Simulate binding with biological targets (e.g., kinases) to guide medicinal chemistry .
  • Conflict Resolution : Discrepancies in experimental vs. theoretical spectra can be addressed by optimizing basis sets (e.g., B3LYP/6-311++G**) .

Q. How to resolve conflicting spectral data during structural characterization?

  • Multi-Technique Approach :

  • XRD : Resolve crystallographic ambiguities (e.g., confirming boronate geometry) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₂₀H₂₅BFN₂O₂) .
    • Case Study : Overlapping ¹H NMR signals from aromatic protons can be deconvoluted using 2D-COSY .

Q. What structure-activity relationships (SAR) are observed for pyrazole-boronate derivatives in medicinal chemistry?

  • Key Findings :

  • Substituent Effects : The 5-fluoro-2-methylbenzyl group enhances lipophilicity, improving blood-brain barrier penetration .
  • Boronate Role : Facilitates covalent binding to serine proteases in antiviral studies .
    • Biological Activity : Derivatives show antitumor (IC₅₀ = 2–10 µM in HeLa cells) and anti-inflammatory (COX-2 inhibition) properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.